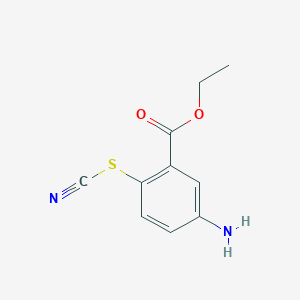

![molecular formula C13H15ClN4O B277459 1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone](/img/structure/B277459.png)

1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone, also known as CTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CTB is a tetrazole-based compound that has been shown to have various biochemical and physiological effects.

Mecanismo De Acción

1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone is thought to work by binding to specific proteins in the cell membrane and entering the cell via endocytosis. Once inside the cell, 1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone is transported to the Golgi apparatus where it is able to bind to ganglioside GM1, a glycosphingolipid that is abundant in the nervous system. This binding allows 1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone to be transported retrogradely along axons, allowing it to label neurons and their projections.

Biochemical and Physiological Effects:

1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone has been shown to have various biochemical and physiological effects. In addition to its use as a tracer, 1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone has been shown to have neuroprotective effects. 1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone has been shown to protect neurons from excitotoxicity and oxidative stress, two processes that are involved in the development of neurodegenerative diseases. 1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone in lab experiments is its high selectivity for neurons and their projections. 1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone is able to label specific populations of neurons with high precision, allowing researchers to study the connectivity of different brain regions. 1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone is also relatively easy to use and can be injected into the brain using a microsyringe. However, one limitation of using 1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone is that it can only label neurons that are connected to the injection site. This means that 1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone may not be suitable for studying long-range neural circuits.

Direcciones Futuras

There are many future directions for research on 1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone. One area of research is the development of new tracers based on 1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone that have improved properties. For example, researchers are working on developing tracers that are able to cross the blood-brain barrier, allowing for non-invasive imaging of neural circuits. Another area of research is the use of 1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone in the development of new therapies for neurodegenerative diseases. 1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone has been shown to have neuroprotective effects, and researchers are exploring ways to harness these effects for the treatment of diseases such as Alzheimer's and Parkinson's. Overall, 1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone has the potential to be a valuable tool for understanding the brain and developing new therapies for neurological diseases.

Métodos De Síntesis

1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone can be synthesized using a multistep process that involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. The azide then undergoes a copper-catalyzed cycloaddition reaction with 3,3-dimethyl-2-butanone to form 1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone. This synthesis method has been optimized to produce high yields of 1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone in a short amount of time.

Aplicaciones Científicas De Investigación

1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone has been shown to have various applications in scientific research. One of the main applications of 1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone is in neuroanatomical tracing studies. 1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone can be used as a retrograde tracer to label neurons and their projections in the brain. This allows researchers to map neural circuits and understand the connectivity of different brain regions. 1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone has also been used as an anterograde tracer to label axons and their projections. This technique has been used to study the development of neural circuits and the effects of different environmental factors on axonal growth.

Propiedades

Fórmula molecular |

C13H15ClN4O |

|---|---|

Peso molecular |

278.74 g/mol |

Nombre IUPAC |

1-[5-(4-chlorophenyl)tetrazol-1-yl]-3,3-dimethylbutan-2-one |

InChI |

InChI=1S/C13H15ClN4O/c1-13(2,3)11(19)8-18-12(15-16-17-18)9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3 |

Clave InChI |

OSIKKKFBOASQRR-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)CN1C(=NN=N1)C2=CC=C(C=C2)Cl |

SMILES canónico |

CC(C)(C)C(=O)CN1C(=NN=N1)C2=CC=C(C=C2)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277381.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277382.png)

![N-(5-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277383.png)

![N-(4-bromo-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277385.png)

![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]butanamide](/img/structure/B277391.png)

![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B277392.png)

![N-(3-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277393.png)

![N-(4-bromo-2-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277394.png)

![N-(4-bromo-2-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277395.png)

![N-(3-chloro-4-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277396.png)

![4-({4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoic acid](/img/structure/B277397.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B277399.png)